(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone (4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1021218-27-8
VCID: VC6189303
InChI: InChI=1S/C23H20ClFN4O2S/c1-31-17-5-2-15(3-6-17)20-13-29-21(14-32-23(29)26-20)22(30)28-10-8-27(9-11-28)16-4-7-19(25)18(24)12-16/h2-7,12-14H,8-11H2,1H3
SMILES: COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)Cl
Molecular Formula: C23H20ClFN4O2S
Molecular Weight: 470.95

(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone

CAS No.: 1021218-27-8

Cat. No.: VC6189303

Molecular Formula: C23H20ClFN4O2S

Molecular Weight: 470.95

* For research use only. Not for human or veterinary use.

(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone - 1021218-27-8

Specification

CAS No. 1021218-27-8
Molecular Formula C23H20ClFN4O2S
Molecular Weight 470.95
IUPAC Name [4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Standard InChI InChI=1S/C23H20ClFN4O2S/c1-31-17-5-2-15(3-6-17)20-13-29-21(14-32-23(29)26-20)22(30)28-10-8-27(9-11-28)16-4-7-19(25)18(24)12-16/h2-7,12-14H,8-11H2,1H3
Standard InChI Key MGEUAOAQJBIGHG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)Cl

Introduction

Structural Characteristics

The molecular formula of (4-(3-chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone is C<sub>23</sub>H<sub>20</sub>ClFN<sub>4</sub>O<sub>2</sub>S, with a molecular weight of 470.95 g/mol. The IUPAC name reflects its two primary subunits:

  • A 3-chloro-4-fluorophenyl group attached to a piperazine ring at the 1-position.

  • A 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole moiety linked via a methanone bridge.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1021218-27-8
Molecular FormulaC<sub>23</sub>H<sub>20</sub>ClFN<sub>4</sub>O<sub>2</sub>S
Molecular Weight470.95 g/mol
SMILESCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)Cl

The imidazo[2,1-b]thiazole core contributes to planar aromaticity, enhancing π-π stacking interactions with biological targets, while the piperazine moiety introduces conformational flexibility, critical for receptor binding.

Synthesis and Preparation

The synthesis of this compound involves multi-step organic reactions, typically divided into three phases:

Formation of the Imidazo[2,1-b]Thiazole Core

The imidazo[2,1-b]thiazole ring is synthesized via cyclocondensation of 2-aminothiazole derivatives with α-haloketones. For example, reacting 2-amino-4-(4-methoxyphenyl)thiazole with bromoacetyl bromide yields the bicyclic intermediate.

Preparation of the Piperazine Moiety

The 3-chloro-4-fluorophenylpiperazine subunit is synthesized through nucleophilic aromatic substitution, where piperazine reacts with 1-chloro-2-fluoro-4-nitrobenzene under basic conditions, followed by nitro reduction to aniline.

Coupling and Methanone Formation

The final step involves coupling the imidazo[2,1-b]thiazole and piperazine subunits using a carbonylating agent such as triphosgene. This reaction typically proceeds in anhydrous dichloromethane with a tertiary amine base.

Concentration24-Hour Colony Count (CFU)48-Hour Colony Count (CFU)
2% w/v2240
5% w/v24
Control2035

Data adapted from .

Central Nervous System (CNS) Activity

Piperazine derivatives are known modulators of dopamine and serotonin receptors, suggesting potential antipsychotic or antidepressant applications. The chloro-fluorophenyl group may enhance blood-brain barrier permeability, though specific CNS studies on this compound remain pending.

Research Findings and Experimental Data

Spectral Characterization

Infrared (IR) spectroscopy of related imidazo[2,1-b]thiazoles reveals N-H stretching at 3420–3460 cm<sup>-1</sup> and C=N stretching at 1680–1720 cm<sup>-1</sup>, consistent with the compound’s heterocyclic architecture .

Solubility and Stability

While solubility data for this specific compound are unavailable, analogs with methoxy substituents exhibit moderate solubility in polar aprotic solvents like DMSO, suggesting similar behavior.

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